(5E)-3-(4-bromobenzyl)-5-[(1-ethyl-1H-indol-3-yl)methylidene]imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE: is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group, an indole moiety, and an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Imidazolidine-2,4-Dione Core: This can be achieved by reacting urea with an appropriate diketone under acidic conditions.
Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, followed by its attachment to the imidazolidine-2,4-dione core through a Friedel-Crafts alkylation reaction.
Attachment of the Indole Moiety: The final step involves the condensation of the indole derivative with the intermediate product to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
(5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE: has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals targeting specific receptors or enzymes.
Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of (5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, inducing conformational changes that modulate their activity. This can lead to the activation or inhibition of various signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
(5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE: can be compared with similar compounds such as:
- (5E)-3-[(4-CHLOROPHENYL)METHYL]-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE
- (5E)-3-[(4-FLUOROPHENYL)METHYL]-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different halogen atoms (bromine, chlorine, fluorine) can influence their chemical reactivity and biological activity, making each compound unique in its own right .
Properties
Molecular Formula |
C21H18BrN3O2 |
---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
(5E)-3-[(4-bromophenyl)methyl]-5-[(1-ethylindol-3-yl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H18BrN3O2/c1-2-24-13-15(17-5-3-4-6-19(17)24)11-18-20(26)25(21(27)23-18)12-14-7-9-16(22)10-8-14/h3-11,13H,2,12H2,1H3,(H,23,27)/b18-11+ |
InChI Key |
JMBLUNQJQDTXLX-WOJGMQOQSA-N |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Br |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.